molecular formula C17H20N2OS2 B5874869 N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B5874869
M. Wt: 332.5 g/mol
InChI Key: AINOGPXKOKTXMK-GIJQJNRQSA-N
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Description

N’-[(E)-(5-ethylthiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, material science, and coordination chemistry. The unique structure of this compound, featuring a combination of thiophene and benzothiophene rings, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-ethylthiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 5-ethylthiophene-2-carbaldehyde and 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-ethylthiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(5-ethylthiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with biological targets such as enzymes and DNA. The compound can form stable complexes with metal ions, which can then interact with biological molecules. For example, its antibacterial activity is attributed to its ability to bind to bacterial DNA, inhibiting replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-ethylthiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to its combination of thiophene and benzothiophene rings, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and as a ligand in coordination chemistry.

Properties

IUPAC Name

N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-3-12-5-6-13(22-12)9-18-19-17(20)15-10-21-16-8-11(2)4-7-14(15)16/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINOGPXKOKTXMK-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=NNC(=O)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=N/NC(=O)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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